molecular formula C7H9NO3S B1282721 2-Methoxy-5-(methylsulfonyl)pyridine CAS No. 98627-16-8

2-Methoxy-5-(methylsulfonyl)pyridine

Cat. No. B1282721
CAS RN: 98627-16-8
M. Wt: 187.22 g/mol
InChI Key: XPNAEADWDCOONK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfonyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methoxy and methylsulfonyl functional groups in 2-methoxy-5-(methylsulfonyl)pyridine are positioned at the 2nd and 5th positions of the pyridine ring, respectively. This compound is related to various research areas, including the synthesis of pharmaceuticals, the study of cyclooxygenase inhibitors, and the development of fluorophores for photophysical applications .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and reagents. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be applied to the synthesis of related pyridine sulfones . Additionally, the synthesis of 2-chloromethyl-4-(methylsulfonyl)pyridine, an intermediate in the production of pharmaceuticals like Dexlansoprazole, has been achieved through a modified synthesis involving N-oxidation, one-pot synthesis, and chlorination steps, demonstrating the complexity and versatility of pyridine chemistry .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse, with various substituents affecting the overall properties of the molecule. For example, the crystal structures of certain pyridine derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions. For instance, methyl 2-pyridinecarboxylate can be methylated or methoxylated under UV irradiation in methanol, indicating the reactivity of the pyridine ring at different positions depending on the reaction conditions . Furthermore, the reactivity of methylsulfinyl and methylsulfonyl groups in pyrimidine derivatives has been explored, which could provide insights into similar reactivity patterns in pyridine sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-(methylsulfonyl)pyridine and related compounds are influenced by their molecular structures. For example, the photophysical properties of methoxypyridine and morpholinopyridine compounds have been studied, revealing high fluorescence quantum yields in both solution and solid states, which are affected by substituent modifications . These properties are essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

Fluorophore Development

Research by Hagimori et al. (2019) explored the synthesis of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including methoxypyridine, demonstrate high fluorescence quantum yields in various solvents and solid states, making them potentially useful as fluorophores in both solution and solid-state applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Synthetic Applications

The work of El-Nabi (2002) utilized 1-aryl-5-methoxypyrrolones, which are related to 2-methoxy-5-(methylsulfonyl)pyridine, for synthesizing fused heterocycles. This demonstrates its utility in constructing complex organic structures, which are essential in various chemical and pharmaceutical syntheses (El-Nabi, 2002).

Crystallography and Complex Formation

Ma et al. (2018) studied the crystal structures of methylsulphinyl derivatives of 2-methoxy pyridines. Their research provides insights into the molecular structures and potential applications of these compounds in material science and crystallography (Ma, Chen, Fan, Jia, & Zhang, 2018).

Radiochemical Synthesis

Kau, Krushinski, and Robertson (1985) discussed the preparation of radiolabeled forms of 2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride. This indicates potential applications in radiochemical studies and tracing mechanisms in biological systems (Kau, Krushinski, & Robertson, 1985).

Green Chemistry

Gilbile, Bhavani, and Vyas (2017) reported on the green metric evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine synthesis. This highlights the compound's role in developing environmentally sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

While specific safety and hazard information for 2-Methoxy-5-(methylsulfonyl)pyridine is not available, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

2-methoxy-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNAEADWDCOONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(methylsulfonyl)pyridine

Synthesis routes and methods

Procedure details

A suspension was prepared from 23.5 g of 2,5-bis(methylsulfonyl)pyridine and 200 ml of methanol and this was stirred rapidly under nitrogen while 24 ml of 25% sodium methoxide/methanol was added. This mixture was warmed to 50° C. for 20 minutes to give a homogeneous black solution. The solvent was removed by evaporation under reduced pressure and the resulting slurry was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with aqueous saturated sodium chloride solution and dried over magnesium sulfate. The mixture was treated with carbon and filtered through Celite to give a pale yellow filtrate. Concentration of the filtrate under reduced pressure gave a pale yellow oil which solidified on cooling. This was recrystallized from 2-propanol to give 2-methoxy-5-(methylsulfonyl)pyridine as colorless crystals melting at about 85°-86.5° C. Bromination of this compound according to the procedure described in Example 2 gave 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine melting at about 148.5°-150.5° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TM Bargar, T Wilson, JK Daniel - Journal of heterocyclic …, 1985 - Wiley Online Library
Complementary approaches to the synthesis of the title compounds 1 are described. Metallation of 3,5‐di‐bromo‐2‐methoxypyridine (5b) by bromine/lithium exchange gave selectively …
Number of citations: 19 onlinelibrary.wiley.com

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